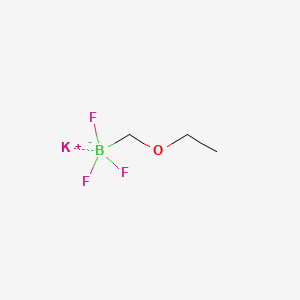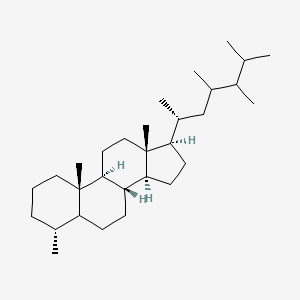
4A,23,24-Trimethylcholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4A,23,24-Trimethylcholestane, also known as Dinosterane, is a type of steroidal alkane . It is a C30 sterane and is often used in geology as a biomarker to identify the presence of dinoflagellates .
Molecular Structure Analysis
The molecular formula of 4A,23,24-Trimethylcholestane is C30H54 . The IUPAC name is (4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .Physical And Chemical Properties Analysis
The molecular weight of 4A,23,24-Trimethylcholestane is 414.75 g/mol . Further physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Geochemical Significance in Marine Diatoms and Petroleum : Volkman et al. (1993) discussed the presence of 4A,23,24-Trimethylcholestane (dinosterol) in marine diatoms, indicating its potential role as a biomarker for dinoflagellate organic matter in sediments and petroleum. This finding suggests that diatoms might contribute to dinosterol in marine sediments, particularly those lacking obvious contributions from dinoflagellates (Volkman et al., 1993).
Presence in Sediments and Petroleum : Summons et al. (1987) identified specific 4-methyl sterane isomers, including 4A,23,24-Trimethylcholestane, in various sediments and oils. Their work demonstrated the use of this compound as a marker in geochemical analysis, especially in determining the presence of dinoflagellate organic matter in petroleum source rocks (Summons et al., 1987).
Yeast Mutant Strain Research : Buttke and Bloch (1980) explored the role of isomeric 4,4',14-trimethylcholestane derivatives, including 4A,23,24-Trimethylcholestane, in the yeast sterol auxotroph Saccharomyces cerevisiae strain GL7. Their findings contribute to understanding the sterol requirements of yeast cells under different growth conditions (Buttke & Bloch, 1980).
Biomarker in Brazilian Crude Oils : Araújo and Azevedo (2016) identified 4A,23,24-Trimethylcholestanes in Brazilian crude oils, using them as biomarkers to infer the geochemical settings of Cretaceous source rocks. Their work highlights the importance of this compound in the analysis of petroleum and source rocks (Araújo & Azevedo, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

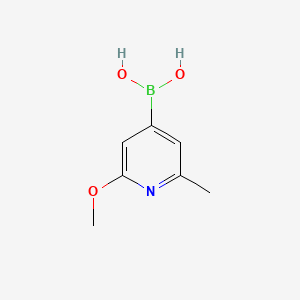

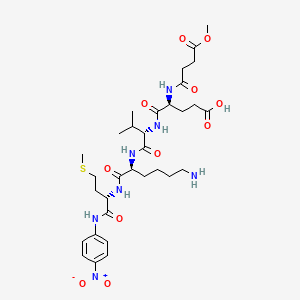



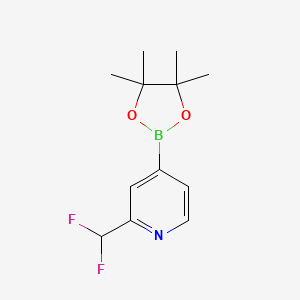


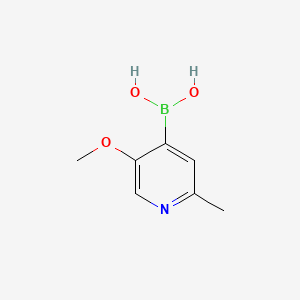
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)


